molecular formula C11H10FN3O2S B2603722 3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid CAS No. 852940-54-6

3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid

Cat. No.: B2603722
CAS No.: 852940-54-6
M. Wt: 267.28
InChI Key: UHKZACXAHHWUBK-UHFFFAOYSA-N
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Description

3-[3-(4-Fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid (CAS No. 852940-54-6) is a triazole-thione derivative with the molecular formula C₁₁H₁₀FN₃O₂S and a molecular weight of 267.28 g/mol . Its structure features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 3, a sulfanyl (-SH) group at position 5, and a propanoic acid chain at position 2. This compound is of interest in medicinal chemistry due to the pharmacological relevance of triazole derivatives, which are often explored for antimicrobial, antiviral, and enzyme-inhibitory activities.

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2S/c12-8-3-1-7(2-4-8)10-13-14-11(18)15(10)6-5-9(16)17/h1-4H,5-6H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKZACXAHHWUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

    Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the triazole derivative with a propanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the triazole ring can participate in hydrogen bonding and other interactions. The sulfanyl group may contribute to redox activity, influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid can be contextualized by comparing it to analogous triazole-thione derivatives. Key differences in substituents, physicochemical properties, and synthetic pathways are summarized below:

Table 1: Comparative Analysis of Triazole-Thione Derivatives

Compound Name Substituent (Position 3) Chain (Position 4) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features/Data
Target Compound 4-Fluorophenyl Propanoic acid C₁₁H₁₀FN₃O₂S 267.28 Not reported High electronegativity due to fluorine; potential for hydrogen bonding.
3-[3-(3-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid 3-Methylphenyl Propanoic acid C₁₂H₁₃N₃O₂S 279.32 183–184 Increased lipophilicity from methyl group; high synthetic yield (92%).
3-((4-Methyl-5-(4-pyridyl)-1,2,4-triazol-3-yl)thio)propanoic acid 4-Pyridyl Propanoic acid C₁₀H₁₁N₃O₂S 253.28 Not reported Pyridyl group introduces basicity; potential for coordination with metal ions.
2-{[4-(3-Chlorophenyl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid 3-Chlorophenyl Acetic acid C₁₃H₁₄ClN₃O₂S 323.79 Not reported Chlorine increases steric bulk; shorter chain may reduce solubility.
3-[3-(4-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid 4-Methylphenyl Propanoic acid C₁₂H₁₃N₃O₂S 279.32 Not reported Commercial availability noted; methyl group enhances hydrophobicity.

Key Observations:

Methyl Groups (Compounds ): Increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Chlorine (Compound ): Introduces steric hindrance and electron-withdrawing effects, which could alter binding kinetics.

Chain Length: The propanoic acid chain in the target compound and its analogs (e.g., ) provides a carboxylic acid moiety for salt formation or hydrogen bonding, whereas the acetic acid chain in may limit these interactions due to its shorter length.

Synthetic Pathways: Most derivatives are synthesized via base-catalyzed condensation (e.g., sodium ethoxide in ethanol) with α-halogenated ketones or esters . High yields (e.g., 92% for ) suggest robust and scalable methods.

Physicochemical Properties :

  • Melting points (e.g., 183–184°C for ) reflect crystallinity, which is influenced by substituent symmetry and intermolecular interactions. The absence of data for the target compound limits direct comparisons.

Commercial Availability :

  • Derivatives like are marketed at premium prices (€1,917.00/5g), indicating their niche applications in research.

Biological Activity

3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid is a compound belonging to the class of 1,2,4-triazoles, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C12H12FN3S, with a molecular weight of 251.31 g/mol. The compound features a triazole ring and a fluorophenyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC12H12FN3S
Molecular Weight251.31 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The triazole moiety is known to inhibit enzymes involved in fungal and bacterial cell wall synthesis, while the fluorophenyl group enhances its lipophilicity and receptor binding affinity. This dual functionality may contribute to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi. For instance:

  • Study Findings : A study reported that triazole derivatives demonstrated potent activity against Mycobacterium tuberculosis, with some derivatives achieving inhibition rates comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of triazole compounds has been extensively studied. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.

  • Case Study : A derivative structurally related to the compound was tested against colon cancer cell lines (HCT116), showing an IC50 value of 6.2 μM, indicating significant cytotoxicity .

Case Study 1: Antibacterial Activity

In a comparative study examining various triazole compounds against Staphylococcus aureus and Escherichia coli, this compound exhibited a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics.

Case Study 2: Antifungal Activity

Research highlighted its efficacy against fungal strains such as Candida albicans. The compound was found to disrupt fungal cell membranes effectively, leading to cell lysis.

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